molecular formula C10H12N2 B11919221 3-Isopropylimidazo[1,2-A]pyridine

3-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11919221
M. Wt: 160.22 g/mol
InChI Key: LFBIZWHBZRUSCW-UHFFFAOYSA-N
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Description

3-Isopropylimidazo[1,2-a]pyridine (CAS 78132-60-2) is a nitrogen-fused bicyclic heterocyclic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its significant and diverse biological activities . This scaffold is a core component in several marketed drugs, including Zolpidem (for insomnia), Zolimidine (a gastroprotective agent), and Alpidem (an anxiolytic) . Researchers value this specific 3-isopropyl derivative as a versatile building block for the design and synthesis of novel bioactive molecules . The structure is amenable to further functionalization, particularly at the C3 position, to enhance chemical diversity and explore structure-activity relationships . Synthetic methodologies, such as Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, can utilize this core to efficiently introduce functional groups like amines, enabling the rapid generation of compound libraries for biological screening . The compound is for research applications only and must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h3-8H,1-2H3

InChI Key

LFBIZWHBZRUSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1C=CC=C2

Origin of Product

United States

Mechanistic Investigations of 3 Isopropylimidazo 1,2 a Pyridine Formation and Reactivity

Elucidation of Reaction Pathways and Identification of Intermediates

The formation of the imidazo[1,2-a]pyridine (B132010) core often proceeds through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. scirp.orgresearchgate.net A key mechanistic step involves the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. researchgate.net

One of the most versatile methods for synthesizing substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govbeilstein-journals.org This reaction involves an aminopyridine, an aldehyde, and an isocyanide. A plausible mechanism for the GBB reaction, catalyzed by an acid, begins with the activation of the aldehyde by the catalyst. nih.gov The 2-aminopyridine then performs a nucleophilic attack on the activated carbonyl group, leading to the formation of an iminium ion intermediate after dehydration. nih.govnih.gov This is followed by a [4+1] cycloaddition with the isocyanide. The final step is a 1,3-hydrogen shift to yield the aromatic imidazo[1,2-a]pyridine product. nih.gov

In the context of C3-alkylation, such as the introduction of an isopropyl group, a proposed mechanism involves the formation of an iminium ion from an aldehyde and a cyclic amine, catalyzed by a Lewis acid. The C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion to form an intermediate, which subsequently eliminates a proton to yield the C3-alkylated product. mdpi.com

Synthetic routes for 3-substituted imidazo[1,2-a]pyridines have also been developed starting from the cyclization of aminopyridines with chloro ketones. nih.gov The initial cyclized product can then be further elaborated at the 3-position. nih.gov

Table 1: Key Intermediates in Imidazo[1,2-a]pyridine Formation

IntermediateReaction TypeDescription
Iminium IonGroebke-Blackburn-BienayméFormed from the condensation of an aminopyridine and an aldehyde. nih.govnih.gov
Cycloaddition AdductGroebke-Blackburn-BienayméResult of the [4+1] cycloaddition between the iminium ion and an isocyanide. nih.gov
Friedel-Crafts IntermediateC3-AlkylationFormed by the attack of the imidazo[1,2-a]pyridine C3 position on an electrophile. mdpi.com

Role of Catalysts and Reagents in Reaction Mechanisms

A variety of catalysts have been employed to facilitate the synthesis of imidazo[1,2-a]pyridines, influencing both reaction efficiency and mechanism.

Lewis and Brønsted Acids: Both Lewis and Brønsted acids are effective catalysts for the GBB reaction. nih.govbeilstein-journals.org Scandium triflate and p-toluenesulfonic acid have been used to catalyze the condensation and cyclization steps. nih.gov Yttrium triflate (Y(OTf)₃) acts as a Lewis acid catalyst for the three-component aza-Friedel-Crafts reaction to produce C3-alkylated imidazo[1,2-a]pyridines. mdpi.com Similarly, B(C₆F₅)₃ has been shown to be a highly effective metal-free catalyst for the C3-alkylation of 2-phenylimidazo[1,2-a]pyridines. cardiff.ac.uk Iron(III) bromide (FeBr₃) serves as a homogeneous Lewis catalyst in the aerobic oxidative cross-dehydrogenative coupling of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.org

Heteropolyacids: Phosphotungstic acid (HPW) has emerged as a green and economical Brønsted acid catalyst for the GBB reaction, offering high yields with low catalyst loading under microwave irradiation. nih.govbeilstein-journals.org

Transition Metals: Copper catalysts, such as CuCl₂ supported on nano TiO₂, have been used for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under aerobic conditions. nih.gov The titania support allows for catalyst recycling. nih.gov

Reagents: In some syntheses, specific reagents play a crucial role. For instance, in the FeBr₃-catalyzed reaction with aldehydes, molecular oxygen from the air acts as the principal oxidant. rsc.org When the same reaction is conducted under an argon atmosphere, a different product, 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), is formed. rsc.org

Table 2: Catalysts in Imidazo[1,2-a]pyridine Synthesis

CatalystReaction TypeFunction
Y(OTf)₃Aza-Friedel-Crafts C3-AlkylationLewis acid, activates aldehyde. mdpi.com
B(C₆F₅)₃Michael Addition C3-AlkylationMetal-free Lewis acid. cardiff.ac.uk
FeBr₃Cross-Dehydrogenative CouplingHomogeneous Lewis catalyst. rsc.org
Phosphotungstic Acid (HPW)Groebke-Blackburn-BienayméStrong Brønsted acid. nih.govbeilstein-journals.org
CuCl₂/nano TiO₂CyclocondensationHeterogeneous catalyst. nih.gov

Insights into Regioselectivity and Chemoselectivity

The regioselectivity of reactions involving the imidazo[1,2-a]pyridine nucleus is a critical aspect of its chemistry. The C3-position is particularly nucleophilic and is the preferred site for electrophilic substitution and functionalization. cardiff.ac.uk

In the synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system, the reaction of a non-symmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. mdpi.com The final product distribution is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com A significant difference in electrophilicity can lead to high regioselectivity. mdpi.com

For the functionalization of pyridines, achieving regioselectivity can be challenging. However, methods have been developed for the highly regioselective C-4 functionalization of pyridines using an enzyme-mimic pocket-type urea (B33335) activation reagent. rsc.org

In the context of imidazo[1,2-a]pyridine synthesis, the use of vinyl azides with a copper catalyst has been reported as an efficient, one-pot, regiospecific method. nih.gov

Analysis of Radical and Ionic Reaction Pathways

Both ionic and radical pathways have been identified in the synthesis and functionalization of pyridine-containing heterocycles.

Ionic Pathways: The GBB reaction and many C3-alkylation reactions are generally considered to proceed through ionic mechanisms, involving intermediates like iminium ions and nucleophilic attack. nih.govmdpi.com The formation of 3-isopropylimidazo[1,2-a]pyridine via the aza-Friedel-Crafts reaction is proposed to occur through an ionic pathway where the imidazo[1,2-a]pyridine acts as a nucleophile. mdpi.com

Radical Pathways: Radical reactions offer an alternative approach. For instance, the Minisci radical addition is a well-known method for functionalizing pyridines. nih.gov More recently, photoredox catalysis has enabled the generation of pyridyl radicals from halopyridines via single-electron reduction. nih.gov These radicals can then participate in reactions such as hydroarylation of olefins. nih.gov DFT studies have also suggested that some C3-alkylation reactions can proceed via a radical pathway, where a catalyst like B(C₆F₅)₃ can act as a single-electron redox catalyst, especially in the presence of light. cardiff.ac.uk

The choice between an ionic and a radical pathway can sometimes be controlled by the reaction conditions. For example, the FeBr₃-catalyzed reaction of imidazo[1,2-a]pyridines with aldehydes proceeds via an ionic pathway under aerobic conditions, but a different pathway may be operative under an inert atmosphere. rsc.org

Hydrogen Shuttling Mechanisms in Catalytic Alkylation

Hydrogen shuttling, also known as borrowing hydrogen, is an efficient and atom-economical strategy for C-C bond formation. This process typically involves the temporary transfer of hydrogen from a substrate to a catalyst, followed by its return to a reaction intermediate.

In the context of imidazo[1,2-a]pyridine chemistry, a B(C₆F₅)₃-catalyzed Michael addition for C3-alkylation has been investigated using DFT studies, which indicated the role of hydrogen shuttling in the reaction mechanism. cardiff.ac.uk Pyridine and similar aza-aromatics have been shown to act as efficient biomimetic hydrogen shuttles in the transition-metal-free direct N-alkylation of anilines using alcohols. rsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed the operation of a borrowing hydrogen process in these reactions. rsc.org This concept can be extended to the alkylation of other heterocyclic systems.

Advanced Characterization Techniques for 3 Isopropylimidazo 1,2 a Pyridine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 3-isopropylimidazo[1,2-a]pyridine derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic and molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 3-isopropylimidazo[1,2-a]pyridine derivatives.

In a typical ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative, the protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core. For the 3-isopropyl group, a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃) would be expected in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system typically resonate in the range of δ 110 to 150 ppm. The carbons of the isopropyl group will appear in the upfield region of the spectrum. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. nih.gov

For the specific compound 3-Isopropylimidazo[1,2-a]pyridine , characterization data has been reported in the synthesis of this molecule. nih.gov While the full detailed spectra are not provided, the synthesis confirmation implies that such data would be consistent with the expected structure.

Table 1: Expected ¹H and ¹³C NMR Data for 3-Isopropylimidazo[1,2-a]pyridine This table is generated based on typical chemical shifts for the imidazo[1,2-a]pyridine scaffold and isopropyl group and should be considered illustrative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 ~7.5 C-2 ~130
H-5 ~8.1 C-3 ~125
H-6 ~6.8 C-5 ~125
H-7 ~7.2 C-6 ~112
H-8 ~7.6 C-7 ~128
Isopropyl-CH Septet, ~3.1 C-8 ~117
Isopropyl-CH₃ Doublet, ~1.3 C-8a ~145
Isopropyl-CH ~27
Isopropyl-CH₃ ~23

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-isopropylimidazo[1,2-a]pyridine derivatives, the FTIR spectrum would show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the aliphatic isopropyl group.

Key expected vibrational bands for a 3-isopropylimidazo[1,2-a]pyridine derivative would include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹ for the isopropyl group.

C=C and C=N stretching: These vibrations from the fused aromatic rings usually appear in the 1400-1650 cm⁻¹ region.

C-H bending: Aromatic C-H out-of-plane bending vibrations are found in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern on the pyridine ring.

For instance, in the characterization of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, the C=O stretching band is a prominent feature in their IR spectra. chemicalbook.com For 3-isopropylimidazo[1,2-a]pyridine, the absence of such a carbonyl group would simplify this region of the spectrum, allowing for a clearer observation of the aromatic ring vibrations.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental formula of the molecule.

For 3-isopropylimidazo[1,2-a]pyridine (C₁₀H₁₂N₂), the expected exact mass is 160.1000. rsc.org In an MS experiment, a molecular ion peak [M]⁺ would be observed at m/z 160. In HRMS, this would be measured with high accuracy, confirming the elemental composition. Fragmentation patterns in the mass spectrum can also be informative. For example, the loss of a methyl group from the isopropyl substituent would result in a fragment ion at m/z 145.

In studies of related imidazo[1,2-a]pyridine derivatives, both low-resolution (MS) and high-resolution (HRMS) mass spectrometry are routinely used to confirm the identity of the synthesized compounds. researchgate.neted.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives, being aromatic systems, exhibit characteristic UV absorption bands. The position and intensity of these bands are influenced by the substituents on the ring system and the solvent used. For instance, the UV spectrum of pyridine shows absorption maxima around 250-262 nm. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

While a crystal structure for 3-isopropylimidazo[1,2-a]pyridine is not publicly available, studies on other imidazo[1,2-a]pyridine derivatives have utilized this technique to unambiguously confirm their structures. For example, the crystal structure of a 3-aminoimidazo[1,2-α]pyridine derivative was determined to have an orthorhombic crystal system. Such an analysis for 3-isopropylimidazo[1,2-a]pyridine would reveal the precise geometry of the fused ring system and the orientation of the isopropyl group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula.

For 3-isopropylimidazo[1,2-a]pyridine, with the molecular formula C₁₀H₁₂N₂, the theoretical elemental composition would be:

Carbon (C): 74.96%

Hydrogen (H): 7.55%

Nitrogen (N): 17.48%

In the synthesis of various imidazo[1,2-a]pyridine derivatives, elemental analysis is a standard characterization method to support the proposed structures, with the found percentages expected to be within ±0.4% of the calculated values. chemicalbook.com

Computational Chemistry and Theoretical Studies on 3 Isopropylimidazo 1,2 a Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to investigate various properties of imidazo[1,2-a]pyridine (B132010) and its derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Isopropylimidazo[1,2-A]pyridine, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is particularly important for 3-Isopropylimidazo[1,2-A]pyridine due to the rotational freedom of the isopropyl group attached to the C3 position of the imidazo[1,2-a]pyridine core. Different orientations of this group can lead to various conformers with distinct energy levels. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. While specific experimental data for the 3-isopropyl derivative is not abundant in the cited literature, DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to optimize the geometry of the parent imidazo[1,2-a]pyridine, showing good agreement with X-ray crystallography data. researchgate.net Similar levels of theory are applicable to determine the optimized geometry of 3-Isopropylimidazo[1,2-A]pyridine.

Table 1: Computed Geometric Parameters for Imidazo[1,2-a]pyridine (as a reference) This table presents calculated bond lengths and angles for the parent imidazo[1,2-a]pyridine molecule using different DFT functionals, which serves as a baseline for understanding the core structure of its derivatives.

ParameterB3LYP/6-31G(d)BLYP/6-31G(d)B3PW91/6-31G(d)
Bond Lengths (Å)
C2-C31.37381.38751.3722
C3-N41.38111.39231.3789
N4-C51.38041.39411.3775
C5-C61.40211.41321.3998
C8-N11.38791.39951.3853
**Bond Angles (°) **
C2-C3-N4107.5107.4107.6
C3-N4-C9108.4108.5108.3
N4-C9-C8107.9107.8107.9
C5-C6-C7120.3120.2120.3

Data sourced from a computational study on the parent imidazo[1,2-a]pyridine. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Transfer)

The electronic properties of 3-Isopropylimidazo[1,2-A]pyridine are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

DFT calculations are instrumental in determining the energies of the HOMO and LUMO and visualizing their spatial distribution. For imidazo[1,2-a]pyridine derivatives, the HOMO is typically localized on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO distribution can vary depending on the substituents. The introduction of the electron-donating isopropyl group at the C3 position is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule. This would suggest increased reactivity, particularly towards electrophiles.

Charge transfer within the molecule can also be analyzed. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution on different atoms, providing insights into the molecule's polarity and reactive sites.

Vibrational Frequency Assignments and Spectroscopic Simulations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of 3-Isopropylimidazo[1,2-A]pyridine. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can then be compared with experimental spectroscopic data to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For the parent imidazo[1,2-a]pyridine, DFT calculations have been shown to reproduce the experimental FT-IR spectrum with good accuracy, allowing for a reliable assignment of the vibrational modes. researchgate.net Similar computational approaches can be applied to 3-Isopropylimidazo[1,2-A]pyridine to predict its vibrational spectrum and understand how the isopropyl substituent influences the vibrational modes of the heterocyclic core.

Table 2: Selected Calculated Vibrational Frequencies for Imidazo[1,2-a]pyridine (as a reference) This table shows a selection of calculated vibrational frequencies for the parent imidazo[1,2-a]pyridine, illustrating the type of data obtained from DFT calculations.

Mode DescriptionB3LYP/6-31G(d) (cm⁻¹)BLYP/6-31G(d) (cm⁻¹)B3PW91/6-31G(d) (cm⁻¹)
Pyridine (B92270) ring stretching164016151630
Imidazole (B134444) ring stretching152015051515
C-H in-plane bending125012351245
C-H out-of-plane bending830815825

Data sourced from a computational study on the parent imidazo[1,2-a]pyridine. researchgate.net

Reaction Energetics and Activation Barrier Calculations

DFT calculations are a powerful tool for investigating the mechanisms and energetics of chemical reactions involving 3-Isopropylimidazo[1,2-A]pyridine. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

For instance, the C3-alkylation of imidazo[1,2-a]pyridines has been proposed to proceed through the formation of an iminium ion intermediate, followed by nucleophilic attack from the C3 position of the imidazo[1,2-a]pyridine ring. nsf.gov Computational studies can be used to calculate the energies of the proposed intermediates and transition states, providing a quantitative understanding of the reaction pathway and helping to rationalize the observed regioselectivity.

Solvent Effects on Reaction Pathways (e.g., SCRF calculations)

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by representing the solvent as a continuous medium with a specific dielectric constant. The Self-Consistent Reaction Field (SCRF) method is a common implicit solvation model.

For reactions involving charged or highly polar species, such as the intermediates in the C3-alkylation of imidazo[1,2-a]pyridines, solvent effects are expected to be significant. SCRF calculations can provide a more accurate description of the reaction energetics in solution by modeling the stabilization or destabilization of different species by the solvent.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms described by a force field.

For 3-Isopropylimidazo[1,2-A]pyridine, MD simulations could be used to explore its conformational landscape in different environments, such as in various solvents or in the presence of a biological target. These simulations can provide insights into the flexibility of the molecule, the dynamics of the isopropyl group's rotation, and the interactions with its surroundings. Although specific MD simulation studies on 3-Isopropylimidazo[1,2-A]pyridine are not detailed in the provided search context, the methodology is broadly applicable to this class of compounds to understand their behavior in complex systems.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For the imidazo[1,2-a]pyridine scaffold, QSAR models are instrumental in predicting the activity of novel derivatives and understanding the key molecular properties—such as electronic, hydrophobic, and steric features—that are critical for their biological effects. nih.govnih.gov These models translate the complex interplay of molecular characteristics into a predictive equation, which is a vital component of modern drug discovery. mdpi.com

Common Pharmacophore Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is fundamental in ligand-based drug design. mdpi.comopenpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been successfully generated to define the structural requirements for their activity.

A key study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents developed a five-featured pharmacophore hypothesis, designated HHPRR . openpharmaceuticalsciencesjournal.comresearchgate.net This model highlights the critical features necessary for interacting with the target protein. The generation of this model involved aligning active and inactive compounds to identify the common features responsible for biological activity. openpharmaceuticalsciencesjournal.com

The components of the HHPRR pharmacophore model are detailed below:

Two Hydrophobic Groups (H): These regions indicate that non-polar interactions are crucial for binding.

One Positive Ionizable Group (P): This feature suggests the importance of a positively charged moiety for electrostatic interactions with the target.

Two Aromatic Rings (R): The presence of two aromatic rings is essential, likely for engaging in π-π stacking or other aromatic interactions within the receptor's binding site. openpharmaceuticalsciencesjournal.com

Table 1: Features of the HHPRR Pharmacophore Model for Imidazo[1,2-a]pyridine Analogues

Feature Type Count Description Potential Interaction
Hydrophobic (H) 2 A region that favors non-polar interactions. Van der Waals forces, hydrophobic pocket binding.
Positive Ionizable (P) 1 A group capable of being positively charged at physiological pH. Ionic bonds, electrostatic interactions.
Aromatic Ring (R) 2 A planar, cyclic, conjugated ring system. π-π stacking, cation-π interactions.

This table summarizes the features of the common pharmacophore hypothesis (HHPRR) developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, based on findings from computational studies. openpharmaceuticalsciencesjournal.comresearchgate.net

Atom-Based 3D-QSAR Modeling

Atom-based 3D-QSAR is a powerful method that generates a quantitative model relating the 3D properties of atoms in a set of molecules to their biological activities. openpharmaceuticalsciencesjournal.com This technique was applied to a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, using the previously generated HHPRR pharmacophore model for alignment. openpharmaceuticalsciencesjournal.comresearchgate.net

The process involves creating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. A statistical method, Partial Least Squares (PLS), is then used to derive a correlation between these 3D fields and the observed biological activities.

A statistically significant 3D-QSAR model was developed for a training set of 27 imidazo[1,2-a]pyridine derivatives and validated using a test set of 11 compounds. openpharmaceuticalsciencesjournal.comresearchgate.net The model demonstrated strong predictive power, indicating its utility for designing novel, potent derivatives in the future. openpharmaceuticalsciencesjournal.com The quality of a 3D-QSAR model is assessed by several statistical parameters, which are summarized for the imidazo[1,2-a]pyridine study below.

Table 2: Statistical Validation of the Atom-Based 3D-QSAR Model for Imidazo[1,2-a]pyridine Analogues

Statistical Parameter Value Description
Training Set (27 compounds)
Correlation Coefficient (R²) 0.9181 Indicates a strong correlation between predicted and observed activities for the training set.
Standard Deviation (SD) 0.3305 Measures the dispersion of the data.
F-value (F) 85.9 The Fisher ratio, indicating the statistical significance of the model.
Test Set (11 compounds)
Cross-validation Coefficient (Q²) 0.6745 Measures the predictive power of the model for the external test set.
Root Mean Square Error (RMSE) 0.65 Indicates the deviation between the predicted and actual values.
Pearson-R 0.8427 Measures the linear correlation between predicted and observed activities for the test set.

This table presents the statistical results from an atom-based 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues, demonstrating the model's robustness and predictive capability. openpharmaceuticalsciencesjournal.comresearchgate.net

Correlation with Global Topological Charge Indices (GTCI)

A QSAR study performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists found a significant correlation between their biological activity and GTCI. nih.gov This finding indicates that charge transfer within the imidazo[1,2-a]pyridine molecule is a critical factor controlling its inhibitory activity. nih.gov The correlation suggests that the electronic environment of the scaffold plays a direct role in its interaction with the biological target.

Hydrophobic Constant Analysis

Hydrophobicity is a crucial physicochemical property in drug design, influencing a drug's absorption, distribution, and binding to its target. In QSAR, hydrophobicity is often quantified by the partition coefficient (log P) or the substituent hydrophobicity constant (π). silae.ityoutube.com The π constant quantifies how a specific substituent alters the hydrophobicity of a parent molecule. A positive π value signifies that the substituent is more hydrophobic than hydrogen, while a negative value indicates it is more hydrophilic. silae.ityoutube.com

For imidazo[1,2-a]pyridine derivatives, analysis has shown that the hydrophobic constant (π) of certain substituents is a key factor controlling their activity. nih.gov This suggests that dispersion forces and hydrophobic interactions between the substituents and the receptor are significant components of the binding mechanism. nih.gov Therefore, modifying substituents to optimize hydrophobicity is a valid strategy for enhancing the potency of this class of compounds.

Table 3: Example Hydrophobic Constants (π) for Common Substituents

Substituent π Value (relative to H) Implication
-CH₃ (Methyl) +0.56 Increases hydrophobicity
-Cl (Chloro) +0.71 Increases hydrophobicity
-F (Fluoro) +0.14 Slightly increases hydrophobicity
-OH (Hydroxyl) -0.67 Decreases hydrophobicity (more hydrophilic)
-NO₂ (Nitro) -0.28 Decreases hydrophobicity (more hydrophilic)
-CF₃ (Trifluoromethyl) +0.88 Significantly increases hydrophobicity

This table provides representative Hansch substituent hydrophobicity constants (π) to illustrate how different functional groups can modulate the hydrophobic character of a parent molecule.

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. acs.orgnih.gov This technique is extensively used to study imidazo[1,2-a]pyridine derivatives, providing insights into their binding modes, affinities, and specific interactions with amino acid residues within the active site of various protein targets. nih.govnih.govacs.org Such studies are invaluable for understanding the mechanism of action and for the rational design of more effective inhibitors. nih.gov

Investigation of Binding Modes and Affinities with Receptor Models

Docking studies have successfully elucidated the binding interactions of imidazo[1,2-a]pyridine derivatives with several important biological targets. These analyses reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

For example, in a study targeting the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), a key protein in glioblastoma stem cells, the binding mode of 2,6-diphenylimidazo[1,2-a]pyridine (B607586) was investigated. acs.org Docking simulations showed that one of the phenyl rings projects into a binding site flanked by residues G136, L185, W189, L471, and A473. acs.org

In another study focusing on antimycobacterial agents, imidazo[1,2-a]pyridine-3-carboxamide analogues were docked into the active site of pantothenate synthetase. The results highlighted crucial hydrogen bonding interactions with residues Gly158, Met195, and Pro38, as well as a pi-cation interaction with His47. openpharmaceuticalsciencesjournal.comresearchgate.net

The binding affinities and specific interactions for various imidazo[1,2-a]pyridine derivatives with their respective targets are detailed in the table below.

Table 4: Research Findings on Protein-Ligand Interactions of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Protein Target Key Interacting Residues Reported Binding Affinity / Activity Reference
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate Synthetase (3IVX) Gly158, Met195, Pro38 (H-bonds); His47 (Pi-cation) Good docking scores and binding energies openpharmaceuticalsciencesjournal.com, researchgate.net
2,6-diphenylimidazo[1,2-a]pyridine (GA11) Aldehyde Dehydrogenase 1A3 (ALDH1A3) G136, L185, W189, L471, A473 (Hydrophobic pocket) Significant in vitro inhibitory activity acs.org
Phenothiazine-imidazo[1,2-a]pyridines Microtubule Affinity Regulating Kinase 4 (MARK4) Not explicitly detailed IC₅₀ values in the low micromolar range; Binding constants (K) up to 0.1 x 10⁷ nih.gov
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) Beta-amyloid (Aβ) aggregates Not applicable (aggregate binding) High binding affinity (Ki = 15 nM) nih.gov
General Imidazo[1,2-a]pyridines Cyclin-Dependent Kinase 2 (CDK2) Not explicitly detailed Potent inhibition nih.gov

This table summarizes specific findings from molecular docking studies on various imidazo[1,2-a]pyridine derivatives, highlighting their protein targets and the nature of their interactions.

Table 5: Compound Names Mentioned in the Article

Compound Name
3-Isopropylimidazo[1,2-A]pyridine
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine-3-carboxamide
2,6-diphenylimidazo[1,2-a]pyridine (GA11)
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)
Alpidem
Necopidem
Olprinone
Zolimidine

Computational Approaches for Target Identification

Computational methods are pivotal in modern drug discovery for identifying and validating biological targets for novel chemical entities. For the imidazo[1,2-a]pyridine scaffold, to which 3-isopropylimidazo[1,2-a]pyridine belongs, various computational techniques are employed to elucidate potential protein interactions and guide the development of new therapeutic agents. nih.gov

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.gov This approach has been widely applied to derivatives of the imidazo[1,2-a]pyridine core to explore their potential as inhibitors for a range of biological targets. For instance, studies have utilized molecular docking to investigate imidazo[1,2-a]pyridine derivatives as potential covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org These in silico experiments help to clarify the binding modes and support the development of lead compounds. rsc.org

Furthermore, computational studies have explored the potential of related imidazo[1,2-a]pyrimidine (B1208166) derivatives as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, which are key proteins for viral entry into human cells. nih.gov In such studies, molecular docking simulations revealed significant binding affinities for the target proteins, suggesting a potential mechanism for inhibiting viral infection. nih.gov Similar docking approaches have been used to screen imidazo[1,2-a]pyridine-based compounds against various other targets, including the PI3Kα enzyme in cancer and fungal enzymes, highlighting the versatility of this scaffold. researchgate.netnih.gov

Pharmacophore modeling is another significant computational strategy. This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features, to understand the structural requirements for antimycobacterial activity. researchgate.net Such models are crucial for virtual screening and designing new compounds with enhanced potency.

These computational approaches provide a foundational understanding of how compounds like 3-isopropylimidazo[1,2-a]pyridine might interact with biological systems, enabling researchers to prioritize synthetic efforts and biological testing on the most promising candidates.

Predictive Modeling for Chemical Properties and Reactivity

Predictive modeling, utilizing computational chemistry, offers profound insights into the intrinsic chemical properties and reactivity of molecules like 3-isopropylimidazo[1,2-a]pyridine. These models can forecast a range of physicochemical and electronic properties without the need for empirical measurement.

Publicly available databases provide a wealth of computed data for 3-isopropylimidazo[1,2-a]pyridine. These properties are calculated using various computational models and are essential for predicting the molecule's behavior in different chemical and biological environments.

Table 1: Computed Properties of 3-Isopropylimidazo[1,2-A]pyridine

Property Value
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 160.100048461 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 196
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Data sourced from PubChem CID 18686327. nih.gov

Beyond these basic properties, more sophisticated computational methods like Density Functional Theory (DFT) are used to model reactivity. DFT calculations can determine the energies of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and map the Molecular Electrostatic Potential (MEP). nih.gov These calculations help in understanding the electronic structure and predicting sites susceptible to electrophilic or nucleophilic attack. For example, studies on related imidazo[1,2-a]pyrimidine derivatives have used DFT at the B3LYP/6–31G(d,p) level to analyze these properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful predictive tool. researchgate.net Atom-based 3D-QSAR models have been developed for imidazo[1,2-a]pyridine analogues to correlate their structural features with their biological activity. researchgate.net These models provide predictive power for new, unsynthesized compounds and offer insights into the structural modifications that could enhance desired properties. researchgate.net Theoretical studies also propose reaction mechanisms, such as the electrophilic addition pathway for the C3-alkylation of the imidazo[1,2-a]pyridine ring, which is crucial for planning synthetic routes. mdpi.com

Chemical Reactivity and Functionalization of the Imidazo 1,2 a Pyridine Core

C3-Functionalization Strategies and Regioselectivity

The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is the most nucleophilic and electron-rich carbon, making it highly susceptible to electrophilic substitution. tandfonline.comresearchgate.netresearchgate.net This inherent electronic property is the primary reason for the pronounced regioselectivity observed in functionalization reactions, where electrophiles preferentially attack the C3 position. tandfonline.com This regioselectivity is a significant factor in the synthesis of derivatives, as direct functionalization at other positions, such as C2, can be challenging. tandfonline.com Consequently, a vast array of synthetic methods has been developed specifically to introduce diverse functional groups at the C3 position, capitalizing on its intrinsic reactivity. nih.govtandfonline.comresearchgate.net

C3-Alkylation (e.g., with α,β-Unsaturated Ketones)

C3-alkylation of imidazo[1,2-a]pyridines introduces alkyl groups onto the C3 position, a common strategy to build molecular complexity. One approach involves the three-component aza-Friedel–Crafts reaction, which utilizes imidazo[1,2-a]pyridines, aldehydes, and amines. mdpi.comnih.gov This method, often catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃), proceeds under mild conditions and demonstrates broad substrate scope and good functional group tolerance. mdpi.comnih.govresearchgate.net The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the nucleophilic C3 position of the imidazo[1,2-a]pyridine. mdpi.com

Another notable method for C3-alkylation is the reaction with α,β-unsaturated ketones. A B(C₆F₅)₃-catalyzed process has been reported for this transformation. cardiff.ac.uk Additionally, donor-acceptor (D-A) cyclopropanes have been employed for the C3-H alkylation of imidazo[1,2-a]pyridines, a reaction catalyzed by Ytterbium(III) triflate (Yb(OTf)₃) that proceeds via nucleophilic ring-opening of the cyclopropane. acs.org This method is effective for both imidazo[1,2-a]pyridine and its 2-aryl substituted derivatives, yielding C3-alkylated products in good to excellent yields. acs.org

Table 1: Examples of C3-Alkylation Reactions This table is interactive. Click on the headers to sort.

Catalyst Electrophile Imidazo[1,2-a]pyridine Substrate Yield (%) Reference
Y(OTf)₃ p-Tolualdehyde, Morpholine 2-Phenylimidazo[1,2-a]pyridine 80-92 mdpi.comnih.gov
Yb(OTf)₃ Donor-Acceptor Cyclopropane Imidazo[1,2-a]pyridine 89-96 acs.org

C3-Arylation via Diazonium Salts

The introduction of aryl groups at the C3 position significantly influences the biological properties of imidazo[1,2-a]pyridines. nih.gov C3-arylation can be achieved using aryldiazonium salts. A visible-light-mediated method has been developed that employs chlorophyll (B73375) as a natural and environmentally friendly photocatalyst. nih.govrsc.org This transition-metal-free approach allows for the synthesis of 2,3-diarylimidazo[1,2-a]pyridine derivatives at room temperature in good to excellent yields. rsc.org The reaction tolerates a variety of electron-withdrawing and electron-donating groups on both the imidazo[1,2-a]pyridine and the diazonium salt. nih.gov

C3-Sulfonylation and C3-Thiocyanation

Sulfonyl groups are important pharmacophores, and their introduction into the imidazo[1,2-a]pyridine core can lead to compounds with a wide range of biological activities. nih.gov An electrochemical, metal-free method for the C3-sulfonylation of imidazo[1,2-a]pyridines has been developed using sodium benzenesulfinates as the sulfonylation reagents. rsc.org This protocol offers an efficient and straightforward route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines, achieving yields up to 94%. rsc.org Visible light-induced methods have also been explored for C3-sulfonylation. nih.gov

C3-thiocyanation introduces a thiocyanate (B1210189) group, which is present in many bioactive natural products. nih.gov A visible-light-mediated protocol using eosin (B541160) Y as a photoredox catalyst allows for the C3-thiocyanation of imidazo[1,2-a]pyridines with ammonium (B1175870) thiocyanate (NH₄SCN) in an ambient air atmosphere. nih.gov

Table 2: C3-Sulfonylation and C3-Thiocyanation Reactions This table is interactive. Click on the headers to sort.

Reaction Type Reagent Conditions Yield (%) Reference
C3-Sulfonylation Sodium benzenesulfinates Electrochemical, Metal-free up to 94 rsc.org

C3-Alkoxylation (e.g., Hexafluoroisopropyloxy Substitution)

The C3-alkoxylation of imidazo[1,2-a]pyridines remains a challenge, particularly with alkyl alcohols. rsc.org However, a method for the introduction of a hexafluoroisopropyloxy (HFIP) group has been successfully developed. rsc.org This is achieved through a mild and efficient direct electrolysis method involving a 2-electrode constant-potential electrolysis of imidazo[1,2-a]pyridine with hexafluoroisopropanol (HFIP). rsc.org Mechanistic studies suggest the reaction may proceed through both radical coupling and ionic pathways. rsc.org Another strategy involves using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and promoter in a metal-free Friedel–Crafts-type reaction to synthesize C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. mdpi.com

C3-Carbosilylation

Organosilicon compounds have significant applications in materials science and agricultural chemistry. nih.gov A visible-light-induced, three-component C3-carbosilylation of imidazo[1,2-a]pyridines with alkenes and silanes has been established. nih.govresearchgate.net This reaction is catalyzed by a combination of FeCl₂ and eosin Y and proceeds at room temperature to afford the corresponding products in satisfactory yields. nih.gov

C3-Phosphonation

Phosphonocarboxylic acids bearing a heterocyclic motif are of interest as potential enzyme inhibitors. nih.gov The synthesis of imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has been reported as part of research into potential inhibitors of Rab geranylgeranyl transferase. nih.gov These syntheses demonstrate the introduction of a phosphonate-containing side chain at the C3 position of the imidazo[1,2-a]pyridine ring system. nih.gov

Functionalization at Other Positions (C2, C6, C8) for Substituent Diversification

While the C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and typically the primary site for electrophilic attack, the presence of a substituent at this position, such as an isopropyl group, directs functionalization to other sites on the bicyclic system. rsc.orgstackexchange.com The functionalization at C2, C6, and C8 is key to diversifying the substitution patterns and exploring the structure-activity relationships of these compounds.

Functionalization at the C2 position of the imidazo[1,2-a]pyridine core is generally challenging due to the higher propensity for electrophilic attack at C3. researchgate.net However, with the C3 position blocked, the C2 position can be targeted. For instance, in 2,3-disubstituted imidazo[1,2-a]pyridines, direct C-H functionalization at C2 can be achieved under specific reaction conditions. Although direct examples for the 3-isopropyl derivative are scarce in the reviewed literature, related studies on 3-substituted analogs provide valuable insights. For example, the synthesis of C2-functionalized imidazo[1,2-a]pyridines has been achieved through various synthetic protocols that often involve the initial construction of the imidazo[1,2-a]pyridine ring with the desired C2 substituent in place. researchgate.net

The pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold is also amenable to functionalization, particularly at the C6 and C8 positions. The electronic nature of the substituents on the pyridine ring can influence the site of further reactions. For instance, the synthesis of 8-(benzyloxy)-2-methyl-3-substituted-imidazo[1,2-a]pyridines has been reported, indicating that functionalization at the C8 position is a viable strategy for diversification. nih.gov The introduction of various groups at these positions can be accomplished through synthetic routes starting from appropriately substituted 2-aminopyridines.

Table 1: Examples of Functionalization at C2, C6, and C8 of the Imidazo[1,2-a]pyridine Core

PositionReaction TypeReagents and ConditionsProductReference
C2 General Synthesis2-aminopyridine (B139424) and α-halo ketones2,3-disubstituted imidazo[1,2-a]pyridines nih.gov
C8 CyclizationSubstituted 2-aminopyridines and chloro ketones8-(Benzyloxy)-2-methyl-3-substituted-imidazo[1,2-a]pyridines nih.gov

Reactivity Towards Nucleophiles and Electrophiles in Synthetic Pathways

The reactivity of the imidazo[1,2-a]pyridine ring is characterized by its susceptibility to electrophilic attack, primarily at the C3 position due to the high electron density at this carbon. stackexchange.com In the case of 3-isopropylimidazo[1,2-a]pyridine, this position is blocked, which alters the regioselectivity of electrophilic substitution.

Electrophilic Substitution: With the C3 position occupied, electrophilic attack is directed to other positions on the ring system. Theoretical studies and experimental evidence on related substituted imidazo[1,2-a]pyridines suggest that the next most favorable positions for electrophilic substitution are on the pyridine ring, typically at C5 or C7. The precise location of substitution will depend on the nature of the electrophile and the presence of other directing groups on the pyridine ring. For example, the bromination of 3-methylimidazo[1,2-a]pyridine (B1610896) has been shown to occur at the C5 position.

Table 2: Reactivity of the Imidazo[1,2-a]pyridine Core

Reaction TypePosition of AttackReactant TypeObservationsReference
Electrophilic Substitution C3 (unsubstituted)ElectrophilesMost favorable position for attack. stackexchange.com
Electrophilic Substitution C5 (on 3-methyl derivative)Electrophiles (e.g., Br₂)Occurs when C3 is blocked.
Nucleophilic Substitution C2 and C3 (on activated derivatives)NucleophilesRequires activating groups (e.g., -CN, -NO₂). researchgate.net
Nucleophilic Aromatic Substitution C5 (on 5-fluoro derivative)Intramolecular nucleophileLeads to tetracyclic products. researchgate.net

Applications of Imidazo 1,2 a Pyridine Scaffolds in Materials Science Research

Optoelectronic Properties and Luminescence Studies

The inherent fluorescence of the imidazopyridine (ImPy) core and its derivatives is a key feature driving its exploration in optoelectronics. thieme-connect.com These compounds are known for their luminescent properties and have been investigated for applications such as chemosensors and bioimaging probes. researchgate.net The electron-accepting nature of the ImPy scaffold, conferred by its two sp2-hybridized nitrogen atoms, makes it a valuable building block for photo-functional materials. nih.gov

A significant area of research involves the design of donor-acceptor (D-A) chromophores incorporating the imidazo[1,2-a]pyridine (B132010) scaffold. thieme-connect.comhelsinki.fi In these systems, the ImPy unit can act as either an electron donor or an acceptor, allowing for the fine-tuning of optoelectronic properties. nih.govresearchgate.net

One strategy involves using a 3-aminoimidazo[1,2-a]pyridine as the donor moiety, paired with various electron-accepting groups. thieme-connect.comhelsinki.fi The modular synthesis, often achieved through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), facilitates the assembly and customization of these chromophores. thieme-connect.com For instance, a series of D-A chromophores with a 3-(tert-butylamino)imidazo[1,2-a]pyridine donor and different acceptors were assessed using density functional theory (DFT) calculations. researchgate.net When combined with an anthraquinone (B42736) acceptor, calculations suggested the potential for thermally activated delayed fluorescence (TADF), a desirable mechanism for high-efficiency OLEDs. helsinki.fidntb.gov.uathieme-connect.com However, preliminary experimental data for some of these synthesized emitters showed only weak emission at room temperature, attributed to low radiative rates and competing non-radiative deactivation pathways. helsinki.fithieme-connect.com

Conversely, the imidazo[1,2-a]pyridine unit itself can serve as an electron acceptor. nih.govnih.gov In one study, novel V-shaped fluorophores were created with two ImPy units bridged by a phenyl or pyridine (B92270) ring, where the ImPy cores were functionalized with either electron-donating or electron-accepting groups. nih.gov This design allows for the modulation of the emitting excited state's nature, from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov

The unique luminescent properties of imidazo[1,2-a]pyridine derivatives have made them attractive candidates for use as emitters in OLEDs, particularly for achieving deep-blue emission, which remains a challenge in display technology. nih.govnih.gov

Researchers have successfully used the imidazo[1,2-a]pyridine core as an electron-accepting unit to construct high-performance, deep-blue fluorescent emitters. nih.gov In one example, two bipolar emitters, IP-PPI and IP-DPPI, were designed using imidazo[1,2-a]pyridine as the acceptor and phenanthroimidazole as the donor. nih.gov These materials exhibited high thermal stability and quantum yields. OLEDs fabricated with these emitters showed impressive performance, with negligible efficiency roll-off at high current densities. A doped device achieved a maximum external quantum efficiency (EQE) of up to 6.13% with deep-blue CIE coordinates of (0.153, 0.078). nih.gov

Other designs feature V-shaped molecules with two ImPy units that function as bright deep-blue fluorophores. nih.gov These compounds display intense photoluminescence with quantum yields ranging from 0.17 to 0.51, and their emission can be tuned from the near-UV to the deep-blue region by changing peripheral substituents. nih.gov The development of such fluorophores is crucial for advancing OLED display technology. nih.govtandfonline.com

EmitterHost/DopantMax. EQE (%)CIE Coordinates (x, y)Brightness (cd/m²)Reference
IP-PPINon-doped4.85(0.153, 0.097)10,000 nih.gov
IP-DPPI20 wt% doped6.13(0.153, 0.078)N/A nih.gov
IP-PPI40 wt% doped5.23(0.154, 0.077)10,000 nih.gov

Table 1: Performance of selected OLEDs based on imidazo[1,2-a]pyridine emitters.

The intrinsic fluorescence of the imidazo[1,2-a]pyridine system is the foundation for its use in more complex luminescent materials. thieme-connect.com The parent scaffold and its simple derivatives exhibit fluorescence, which can be significantly influenced by the nature and position of substituents. researchgate.netnih.gov

Studies have shown that the introduction of a hydroxymethyl group at the C-3 position can enhance fluorescence intensity compared to the unsubstituted parent fluorophore. researchgate.netnih.gov Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines were found to fluoresce more intensely than their imidazo[1,2-a]pyrimidine (B1208166) counterparts. researchgate.net The emission color can also be tuned; for example, 3-hydroxymethyl imidazo[1,2-a]pyridines emit purple light, while the corresponding pyrimidines emit blue light at longer wavelengths. researchgate.net

The fusion of the imidazopyridine core with other systems can also lead to novel fluorescent probes. For example, a fluorescent sensor based on a fused imidazopyridine scaffold was designed for the selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells, demonstrating the platform's versatility. rsc.org

Utilization in Dispersed Dyes and Textile Manufacturing

Disperse dyes are a class of non-ionic dyes with low water solubility, primarily used for dyeing synthetic hydrophobic fibers such as polyester, nylon, and acetate (B1210297). nih.govnih.gov While various heterocyclic compounds, including those based on pyridine and pyridone, are used as intermediates in the synthesis of disperse dyes, there is limited information in the reviewed literature directly linking the imidazo[1,2-a]pyridine scaffold to applications in commercial dispersed dyes for textile manufacturing. amoghchemicals.insphinxsai.comgoogle.com The research focus for imidazo[1,2-a]pyridines has predominantly been on their medicinal and optoelectronic properties.

Role in Organometallic Chemistry and Catalysis

The imidazo[1,2-a]pyridine scaffold plays a significant role in catalysis, primarily as a substrate in transition metal-catalyzed reactions designed to functionalize its core structure. rsc.org These methods are crucial for creating libraries of derivatives for various applications. nih.gov The development of efficient catalytic strategies for the direct functionalization of the imidazo[1,2-a]pyridine ring is an active area of research. rsc.orgmdpi.com

Various transition metals have been employed to catalyze reactions at different positions of the imidazo[1,2-a]pyridine ring. acs.orgorganic-chemistry.orgrsc.org Copper-catalyzed reactions are common, enabling the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.org Iron-catalyzed reactions have also been developed for the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org More recently, Lewis acids like Y(OTf)₃ have been used to catalyze three-component reactions for the C₃-alkylation of imidazo[1,2-a]pyridines. mdpi.com

These catalytic methods provide efficient and environmentally friendly routes to synthesize functionalized imidazo[1,2-a]pyridines, which are valuable building blocks in both materials science and medicinal chemistry. nih.govorganic-chemistry.org

CatalystReaction TypeFunctionalized PositionReference
CuBrOne-pot synthesisCore formation organic-chemistry.org
CuIAerobic oxidative cyclizationCore formation organic-chemistry.org
FeBr₃Aerobic oxidative couplingC-3 rsc.org
Y(OTf)₃Aza-Friedel–CraftsC-3 mdpi.com
Molecular IodineThree-component couplingCore formation acs.org

Table 2: Selected catalytic systems for the synthesis and functionalization of imidazo[1,2-a]pyridines.

Advanced Research Directions and Future Perspectives for 3 Isopropylimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense study, with a growing emphasis on sustainability and efficiency. Traditional methods often rely on harsh reaction conditions, expensive catalysts, and the generation of significant waste. Therefore, a key area of future research is the development of novel synthetic strategies that are not only high-yielding but also align with the principles of green chemistry.

One promising approach involves the use of elemental sulfur as a catalyst. A metal- and base-free method has been developed for the synthesis of imidazo[1,2-a]pyridines through an oxidative annulation of 2-aminopyridines and aldehydes initiated by elemental sulfur. rsc.org This methodology offers a more environmentally benign alternative to traditional metal-catalyzed reactions. For instance, 3-isopropylimidazo[1,2-a]pyridine has been synthesized from pyridin-2-amine and 3-methylbutanal (B7770604) using sulfur powder. rsc.org

Future research in this area will likely focus on expanding the substrate scope of such sustainable methods, further improving reaction efficiency, and exploring the use of other inexpensive and non-toxic catalysts. The development of one-pot, multi-component reactions that minimize purification steps and solvent usage will also be a priority.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of the imidazo[1,2-a]pyridine (B132010) core is relatively well-understood, there remains significant potential for discovering new chemical transformations. The unique electronic properties of this heterocyclic system, particularly the electron-rich nature of the imidazole (B134444) ring, make it a fertile ground for exploring novel functionalization reactions.

Future research will likely target the selective functionalization of various positions on the imidazo[1,2-a]pyridine scaffold, including the pyridine (B92270) ring. The introduction of the isopropyl group at the 3-position influences the reactivity of the entire molecule, and understanding these subtle electronic effects is crucial for designing new transformations. Researchers will likely investigate novel C-H activation and cross-coupling reactions to introduce a wider range of functional groups onto the core structure. The exploration of photochemical and electrochemical reactions could also unveil new reactivity patterns and provide access to previously inaccessible derivatives.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational and experimental chemistry is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. In the context of 3-isopropylimidazo[1,2-a]pyridine, computational studies can provide valuable insights into the electronic structure, reaction pathways, and transition states of various chemical processes.

Density Functional Theory (DFT) calculations, for example, can be employed to model reaction intermediates and transition states, helping to rationalize experimentally observed outcomes and to predict the feasibility of new reactions. This integrated approach can accelerate the discovery and optimization of synthetic methods. For instance, computational studies can help in understanding the role of the catalyst and the solvent in a particular transformation, guiding the design of more efficient catalytic systems.

Future research will undoubtedly see a greater integration of high-level computational methods with sophisticated experimental techniques, such as in-situ reaction monitoring and kinetic studies. This will enable a more detailed and nuanced understanding of the factors that govern the reactivity of 3-isopropylimidazo[1,2-a]pyridine and its derivatives, paving the way for the rational design of new synthetic strategies.

Strategic Design for Enhanced Functional Properties in Materials Science

Imidazo[1,2-a]pyridine derivatives have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The strategic design of new derivatives with tailored electronic and photophysical properties is a key area of future research.

The introduction of an isopropyl group at the 3-position can influence the solid-state packing and photophysical properties of the molecule. By systematically modifying the substituents on the imidazo[1,2-a]pyridine core, researchers can fine-tune properties such as fluorescence quantum yield, emission wavelength, and charge transport characteristics.

Q & A

Advanced Research Question

  • Hybridization strategies : Combining imidazo[1,2-a]pyridine with cinnamamide moieties enhances antimycobacterial selectivity (e.g., 10-fold lower MIC vs. parent compounds) .
  • Substituent tuning : Electron-withdrawing groups (NO₂, CF₃) at C-8 improve antiviral activity by stabilizing ligand-receptor interactions .

Advanced Research Question

  • Solvent-free microwave synthesis : Reduces waste (E-factor: 2.5 vs. 8.0 for conventional methods) .
  • Catalyst recycling : FeCl₃ can be reused ≥3 times without yield drop in Friedel-Crafts acylations .

Methodological Insight : Apply green chemistry metrics (atom economy, E-factor) to compare methods. For example, copper-catalyzed three-component reactions achieve 85% atom economy vs. 60% for stepwise routes .

What computational tools are effective for predicting the reactivity of 3-Isopropylimidazo[1,2-a]pyridine derivatives?

Advanced Research Question

  • DFT calculations : Predict electrophilic substitution sites (e.g., C-3 reactivity in acetylations) .
  • Molecular dynamics simulations : Model membrane permeability for antimycobacterial derivatives .

Methodological Insight : Combine Gaussian 09 for orbital energy calculations with Schrödinger Suite for binding free energy estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.